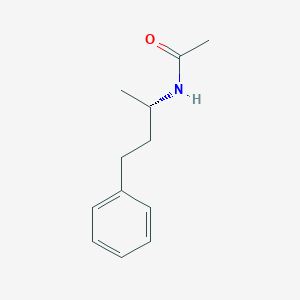

(S)-N-(4-Phenylbutan-2-yl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H17NO |

|---|---|

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

N-[(2S)-4-phenylbutan-2-yl]acetamide |

InChI |

InChI=1S/C12H17NO/c1-10(13-11(2)14)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,13,14)/t10-/m0/s1 |

InChI-Schlüssel |

KQSKZCWLCIETEF-JTQLQIEISA-N |

Isomerische SMILES |

C[C@@H](CCC1=CC=CC=C1)NC(=O)C |

Kanonische SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar Studies of S N 4 Phenylbutan 2 Yl Acetamide Derivatives

Impact of Structural Modifications on Biological Activity

The biological profile of (S)-N-(4-Phenylbutan-2-yl)acetamide derivatives is highly sensitive to modifications of its core structure. The molecule can be broadly divided into three key regions for SAR analysis: the phenylalkyl moiety, the chiral center at the second carbon of the butane (B89635) chain, and the acetamide (B32628) group.

The aliphatic chain that separates the terminal phenyl group from the amide nitrogen, often referred to as the spacer, plays a critical role in defining the spatial orientation of the key pharmacophoric elements. In this compound, this is a four-carbon chain. Research on related N-phenylalkanamide structures indicates that the length and nature of this spacer are critical for activity.

For instance, studies on a series of 4-amino-N-phenylbenzamides, which possess anticonvulsant properties, demonstrated a significant loss of activity when a methylene (B1212753) (-CH2-) group was inserted between the aromatic ring and the amide carbonyl. teras.ng This suggests that a precise distance and conformational rigidity between the aromatic ring and the hydrogen-bonding amide group are necessary for optimal interaction with the biological target. Altering the length of the butyl chain in this compound—for example, to a propyl or pentyl chain—would likely have a profound impact on biological efficacy by misaligning these critical binding groups within the receptor pocket. The butan-2-yl spacer appears to provide an optimal conformation for placing the phenyl ring and the acetamide group in the correct orientation for anticonvulsant activity.

Chirality is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities. The (S)-configuration at the C2 position of the butane chain in this compound is a critical determinant of its pharmacological efficacy. Studies in analogous series of chiral amides consistently show that one enantiomer is significantly more potent than the other.

For example, in a series of α-amino acid 2,6-dimethylanilide derivatives evaluated for anticonvulsant activity, the (R)-enantiomers were generally found to be more potent than their corresponding (S)-enantiomers. researcher.life Similarly, research on the natural product-inspired compound 3-Br-acivicin and its derivatives revealed that only isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.govnih.gov This stereoselectivity implies a specific three-dimensional interaction with the biological target, where only the correctly oriented functional groups of the (S)-enantiomer can engage effectively with the binding site. The synthesis of the (R)-enantiomer of N-(4-Phenylbutan-2-yl)acetamide would be expected to yield a compound with substantially lower activity, thereby confirming the pivotal role of the (S)-stereocenter.

Table 1: Influence of Stereochemistry on Anticonvulsant Activity in Structurally Related Amides This table illustrates the principle of stereoselectivity using data from related compound series, as direct comparative data for the title compound's enantiomer is not available in the cited literature.

| Compound Series | (R)-Enantiomer Activity (ED₅₀) | (S)-Enantiomer Activity (ED₅₀) | Reference |

|---|---|---|---|

| Valine Dimethylanilide | 3.6 mg/kg (mice, MES test) | Higher ED₅₀ (less potent) | researcher.life |

| Alanine Dimethylanilide | 14 mg/kg (mice, MES test) | 29 mg/kg (mice, MES test) | researcher.life |

Modifications to the peripheral functional groups—specifically, substituents on the phenyl ring and alterations to the acetamide moiety—are a cornerstone of SAR studies.

Phenyl Ring Substituents: The phenyl group is considered a crucial hydrophobic domain that interacts with a corresponding hydrophobic pocket in the target receptor. The nature and position of substituents on this ring can modulate activity.

Hydrophobicity and Electronic Effects: In related anticonvulsant compounds like phenylmethylenehydantoins, substitution with hydrophobic groups such as alkyls, halogens (e.g., chloro, bromo), and trifluoromethyl groups at various positions on the phenyl ring generally results in good anticonvulsant activity. nih.gov In contrast, the introduction of polar groups like nitro (-NO₂), cyano (-CN), or hydroxyl (-OH) often leads to diminished or abolished activity. nih.gov

Positional Isomerism: The position of the substituent is also critical. Quantitative structure-activity relationship (QSAR) analyses of phenylalkylamines have suggested that a moderately hydrophobic substituent at the para-position (4-position) of the phenyl ring is beneficial for activity at certain receptors. ijpsonline.com For other related compounds, the relationship is more complex, with substitutions at the ortho- and meta-positions also influencing potency. researchgate.net

Acetamide Moiety: The N-acetamide group is a key pharmacophoric feature, likely acting as a hydrogen bond donor and acceptor (HAD) unit. teras.ng Its integrity is often essential for activity. Studies on functionalized α,α-diamino acids showed that replacing a basic amino group with a neutral N-acyl group led to a decrease in anticonvulsant activity, highlighting the specific electronic and hydrogen-bonding requirements at this position. nih.gov

Table 2: Effect of Phenyl Ring Substitution on Anticonvulsant Activity in Phenylmethylenehydantoins (PMHs) This table demonstrates the impact of substituents on a related phenyl-containing scaffold.

| Substituent on Phenyl Ring | Position | Anticonvulsant Activity (ED₅₀, mg/kg) | Reference |

|---|---|---|---|

| 4-CH₃ | para | 39 | nih.gov |

| 4-Cl | para | 50 | nih.gov |

| 4-CF₃ | para | 49 | nih.gov |

| 4-NO₂ | para | Inactive | nih.gov |

| 3,4-di-Cl | meta, para | 28 | nih.gov |

Ligand Design Principles Derived from SAR Insights

The collective SAR findings for this compound and related structures give rise to a clear pharmacophore model and several key ligand design principles for developing new anticonvulsant agents. A widely accepted pharmacophore model for anticonvulsants includes an aromatic hydrophobic region, a hydrogen bond donor/acceptor site, and often a second hydrophobic site, all arranged in a specific 3D geometry. researchgate.netnih.gov

Based on this, the following design principles can be derived:

Aromatic Hydrophobic Anchor: The presence of a phenyl ring is essential for hydrophobic interactions. This ring can be substituted, preferably with small, hydrophobic, or electron-withdrawing groups (e.g., halogens, methyl, trifluoromethyl) to enhance binding affinity.

Optimal Spacer Conformation: A flexible alkyl spacer of a specific length (e.g., the butan-2-yl group) is required to correctly position the aromatic ring relative to the amide group. This spacer dictates the crucial vector and distance between the two key pharmacophoric elements.

Stereochemically Defined Center: The chiral center must possess the correct absolute configuration, in this case, (S), for a precise stereospecific fit into the receptor binding site.

Hydrogen Bonding Moiety: The acetamide group serves as a critical hydrogen bond donor/acceptor. Its structural integrity should be maintained, as modifications can drastically reduce activity.

Rational Design of Derivatives Based on SAR Principles

Leveraging the ligand design principles derived from SAR studies allows for the rational design of novel derivatives of this compound with potentially improved anticonvulsant profiles. The goal is to fine-tune the molecule's properties to maximize potency and selectivity while minimizing off-target effects.

Rational design strategies could include:

Systematic Phenyl Ring Substitution: Synthesizing a focused library of derivatives with small alkyl and halogen substituents at the ortho-, meta-, and para-positions of the phenyl ring. This would probe the steric and electronic limits of the hydrophobic binding pocket. For example, based on the activity of 3,4-dichloro substituted analogs in other series, a derivative like (S)-N-(4-(3,4-dichlorophenyl)butan-2-yl)acetamide could be a promising target. nih.gov

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic rings (e.g., thiophene, pyridine) could identify alternative hydrophobic interactions and potentially improve properties like metabolic stability. However, studies on related scaffolds suggest that replacing the phenyl ring often reduces anticonvulsant activity. nih.gov

Hybrid Molecule Design: A more advanced strategy involves creating hybrid molecules that merge the this compound scaffold with other known anticonvulsant pharmacophores. For example, combining it with a succinimide (B58015) ring, another key anticonvulsant motif, could lead to compounds with dual mechanisms of action or enhanced potency. mdpi.com This approach has been successful in creating novel compounds with broad-spectrum activity. nih.govmdpi.com

These rational, structure-based design approaches, informed by a deep understanding of the SAR, provide a clear path forward in the discovery of next-generation anticonvulsant agents based on the this compound template.

Mechanistic Investigations of Biological Activity of S N 4 Phenylbutan 2 Yl Acetamide and Analogues

Identification of Cellular Targets and Binding Interactions

The identification of specific cellular binding partners is a critical step in elucidating the mechanism of action of any bioactive compound. For the analogues of (S)-N-(4-Phenylbutan-2-yl)acetamide, this process is in its early stages, with much of the understanding derived from the observed biological effects and computational predictions.

Proteomics-Based Target Deconvolution

Currently, there is a lack of specific studies employing proteomics-based target deconvolution for this compound or its close analogues. This advanced technique, which can identify a broad range of protein targets in an unbiased manner, has not yet been applied to systematically map the interactome of this compound. Proteomics approaches, such as activity-based protein profiling (ABPP) or the use of affinity probes, would be invaluable in identifying the direct binding partners and downstream effector proteins. nih.gov

Ligand-Protein Interaction Profiling

Direct Binding Assays (e.g., Cellular Thermal Shift Assay)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct target engagement in a cellular context. researchgate.netnih.gov This technique relies on the principle that ligand binding stabilizes a protein against thermal denaturation. While CETSA has been widely used to validate the targets of various drugs, there are no specific reports of its application to this compound or its immediate analogues at this time. The application of CETSA would be a logical next step to confirm the putative targets suggested by the biological activities of its analogues. dundee.ac.uknih.gov

Elucidation of Molecular Pathways and Signaling Cascades

The biological activities observed for analogues of this compound point towards their ability to modulate specific molecular pathways and signaling cascades.

Modulation of Gene Expression and Protein Regulation

While direct studies on the modulation of gene and protein expression by this compound are absent, the anticancer properties of some of its analogues suggest a potential influence on genes and proteins that regulate cell proliferation and apoptosis. For instance, some anticancer agents exert their effects by altering the expression of oncogenes or tumor suppressor genes. The immunomodulatory activity seen in certain analogues also hints at an ability to regulate the expression of cytokines and other immune-related proteins. nih.gov

Receptor and Enzyme Interaction Studies (e.g., Enzyme Inhibition, Ion Channel Modulation)

A recurring theme in the study of this compound analogues is their potential to interact with and modulate the activity of enzymes and receptors.

Several analogues have been designed and synthesized with the aim of inhibiting specific enzymes. For example, a pyrimidoindole analogue of this compound is suggested to exert its anticancer effects through the inhibition of enzymes involved in tumor progression. Another analogue, featuring a thieno[3,2-d]pyrimidine (B1254671) core, is being explored for its potential in treating central nervous system diseases and inflammatory conditions through enzyme inhibition. evitachem.com Furthermore, a piperidine (B6355638) carboxamide analogue has been investigated for its potential antiviral and anticancer activities, which are likely mediated by interactions with enzymes or receptors.

The modulation of ion channels is another potential mechanism of action for this class of compounds. fluorochem.co.uk Ion channels are critical for a multitude of physiological processes, and their modulation can have significant therapeutic effects. nih.gov For instance, an analogue of this compound has been identified as an agonist for melatonin (B1676174) receptors, which are G-protein coupled receptors that can influence ion channel activity. nih.gov The structural similarity of the core compound to known ion channel modulators suggests that this is a plausible area for future investigation.

Table 1: Investigated Biological Activities of this compound Analogues

| Analogue Class | Investigated Biological Activity | Potential Mechanism of Action |

|---|---|---|

| Pyrimidoindole Analogues | Anticancer, Antimicrobial | Enzyme Inhibition |

| Thieno[3,2-d]pyrimidine Analogues | CNS diseases, Anti-inflammatory | Enzyme Inhibition, Receptor Interaction |

| Piperidine Carboxamide Analogues | Antiviral, Anticancer | Enzyme or Receptor Binding |

| Imidazothiazole Analogues | Oncology | Enzyme Inhibition |

| Praziquantel Analogues | Antischistosomal | Not specified |

| Benzofuran Analogues | Melatonin Receptor Agonist | Receptor Activation |

Phenotypic Screening and Cellular Assays

Phenotypic screening is a strategy employed in drug discovery to identify substances that induce a desired change in the observable characteristics (phenotype) of a cell or organism. gardp.org This approach assesses the effects of compounds directly on cellular or organismal systems, such as cancer cell lines or pathogens, without prior knowledge of the specific molecular target. gardp.orgnih.gov

Cancer Cell Proliferation and Apoptosis Induction Studies

The investigation into phenylacetamide derivatives has revealed their potential as agents that can inhibit the growth of cancer cells and trigger programmed cell death, or apoptosis. tbzmed.ac.irnih.gov Studies have demonstrated that these compounds can affect various cancer cell lines, often in a dose-dependent manner.

Research on a series of phenylacetamide derivatives showed significant antiproliferative effects against MCF-7 and MDA-MB-468 breast cancer cell lines, as well as the PC-12 pheochromocytoma cell line. tbzmed.ac.ir One particular derivative, designated as 3d, was notably effective, showing a high rate of cell death at lower concentrations compared to other tested derivatives. tbzmed.ac.ir The cytotoxic effects, measured by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), indicated potent activity. For instance, the 3d derivative exhibited an IC50 value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.ir Further analysis confirmed that these derivatives induce apoptosis by upregulating the expression of key genes involved in cell death pathways, such as Bcl-2, Bax, and FasL, and by increasing the activity of caspase 3. tbzmed.ac.ir

In a separate study, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic activity against PC3 prostate carcinoma and MCF-7 breast cancer cell lines. nih.gov The results showed that compounds featuring a nitro moiety had greater cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov Specifically, compounds 2b and 2c were the most active against the PC3 cell line, with IC50 values of 52 μM and 80 μM, respectively. nih.gov Compound 2c was also the most active against the MCF-7 cell line, with an IC50 of 100 μM. nih.gov

Analogues of the core structure have also been explored. For example, 4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazino}-N-(4-phenylbutan-2-yl)butanamide was identified as a competitive inhibitor of autotaxin (ATX), an enzyme implicated in cancer invasion and metastasis. nih.gov This compound significantly reduced the invasion of A2058 human melanoma cells in vitro. nih.gov

Table 1: Cytotoxicity of Phenylacetamide Analogues against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value (μM) | Source |

|---|---|---|---|

| Phenylacetamide derivative (3d) | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 | 0.6 ± 0.08 | tbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-(phenyl)-acetamide (2b) | PC3 | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)-acetamide (2c) | PC3 | 80 | nih.gov |

Antimicrobial and Nematicidal Activity Assessments

Analogues of this compound have demonstrated notable activity against various agricultural pathogens, including bacteria and nematodes. nih.govmdpi.com

A series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties were synthesized and tested for their in vitro antibacterial activity against several plant-pathogenic bacteria. nih.govnih.gov These compounds showed promising results against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). mdpi.comnih.gov The derivative N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) had a half-maximal effective concentration (EC50) of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. mdpi.comnih.gov Scanning electron microscopy revealed that this compound caused the cell membrane of Xoo to rupture. nih.govnih.gov

In addition to antibacterial properties, these derivatives were assessed for their nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.govmdpi.com Compound A23, another analogue from the same series, showed excellent efficacy, achieving 100% mortality at a concentration of 500 μg/mL and 53.2% mortality at 100 μg/mL after 24 hours of treatment. nih.govnih.gov Similarly, in a study of novel 1,2,4-oxadiazole (B8745197) derivatives with amide fragments, compound F11 displayed excellent nematicidal activity against M. incognita, with a corrected mortality rate of 93.2% at 200 μg/mL. nih.gov

Table 2: Antimicrobial and Nematicidal Activity of Phenylacetamide Analogues

| Compound/Derivative | Target Organism | Activity Metric | Result | Source |

|---|---|---|---|---|

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 156.7 µM | mdpi.comnih.gov |

| N-(4-((4-(3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A6) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 144.7 µM | nih.gov |

| N-(4-((4-phenylthiazol-2-yl)amino)phenyl)acetamide (A4) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 | 194.9 µM | nih.gov |

| N-(4-((4-phenylthiazol-2-yl)amino)phenyl)acetamide (A4) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 281.2 µM | nih.gov |

| Phenylacetamide Derivative (A23) | Meloidogyne incognita | Mortality (24h) | 100% at 500 µg/mL | nih.govnih.gov |

| Phenylacetamide Derivative (A23) | Meloidogyne incognita | Mortality (24h) | 53.2% at 100 µg/mL | nih.govnih.gov |

Metabolic Profiling and Biotransformation Studies of S N 4 Phenylbutan 2 Yl Acetamide

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be cleared from the body. wuxiapptec.com These tests typically utilize subcellular fractions like liver microsomes or S9 fractions, or cellular systems such as hepatocytes, to model the metabolic environment of the liver. wuxiapptec.comsrce.hrevotec.com The liver is the primary site of drug metabolism, and these models contain the key enzyme families, particularly cytochrome P450 (CYP450) for Phase I reactions and others like UDP-glucuronosyltransferases (UGTs) in the S9 fraction and hepatocytes for Phase II reactions. evotec.com

The primary metrics derived from these studies are the compound's half-life (t½), the time taken for 50% of the parent compound to be eliminated, and its intrinsic clearance (CLint), which describes the maximum metabolic capacity of the liver for that compound. srce.hr For (S)-N-(4-Phenylbutan-2-yl)acetamide, its stability would be assessed by incubating it with liver preparations from various species and monitoring its disappearance over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr

Metabolite identification runs parallel to stability assays, where analytical techniques are used to detect and structurally elucidate the new chemical entities formed. scispace.com For a compound like this compound, potential metabolites would arise from common enzymatic reactions such as hydrolysis and oxidation.

Table 1: Example Data from an In Vitro Metabolic Stability Assay

| System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 30 | 23.1 |

| Hepatocytes | Human | 60 | 11.5 |

| Hepatocytes | Rat | 40 | 17.3 |

| Note: This table contains illustrative data to demonstrate typical outputs of metabolic stability studies. |

Characterization of Biotransformation Pathways and Metabolite Structures

Biotransformation is the process by which lipid-soluble compounds are converted into more water-soluble, and thus more easily excretable, metabolites. This typically occurs in two phases.

Phase I Biotransformation: For this compound, the primary Phase I pathways would likely involve:

Amide Hydrolysis: Cleavage of the amide bond to yield (S)-4-phenylbutan-2-amine and acetic acid. This is a common pathway for amide-containing molecules.

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl ring, most commonly at the para-position, mediated by CYP450 enzymes.

Aliphatic Hydroxylation: Oxidation occurring on the butyl chain of the molecule.

Phase II Biotransformation: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility. For the metabolites of this compound, this could include:

Glucuronidation: The attachment of glucuronic acid to hydroxylated metabolites.

The resulting structures from these pathways are identified using high-resolution mass spectrometry, which provides precise mass data to determine elemental composition. mdpi.com

Table 2: Potential Metabolites and Biotransformation Pathways

| Metabolite Name | Proposed Structure | Biotransformation Pathway |

| (S)-4-Phenylbutan-2-amine | C₁₀H₁₅N | Amide Hydrolysis |

| (S)-N-(4-(4-Hydroxyphenyl)butan-2-yl)acetamide | C₁₂H₁₇NO₂ | Aromatic Hydroxylation |

| Acetic Acid | C₂H₄O₂ | Amide Hydrolysis |

| Glucuronide conjugate of hydroxylated metabolite | C₁₈H₂₅NO₈ | Glucuronidation (Phase II) |

| Note: This table lists hypothetical metabolites based on the known biotransformation pathways of similar chemical structures. |

Enantioselective Metabolism of Chiral Amides

Since this compound is a chiral molecule, its metabolism can be enantioselective, meaning that metabolic enzymes may show a preference for one enantiomer over the other. This phenomenon is critical, as the two enantiomers of a chiral drug can have different pharmacological activities and metabolic fates.

Enzymes, being chiral themselves, can differentiate between the (S) and (R) enantiomers of a substrate. Studies on related chiral amines have demonstrated this principle. For instance, the enzyme-catalyzed acetylation of racemic 4-phenylbutan-2-amine using Candida antarctica lipase (B570770) B (CAL-B) preferentially produces (R)-N-(4-phenylbutan-2-yl)acetamide. researchgate.net This indicates that the enzyme's active site accommodates the (R)-amine more readily for the acylation reaction. researchgate.net

Conversely, it is plausible that the enzymatic hydrolysis of racemic N-(4-phenylbutan-2-yl)acetamide would also be enantioselective. An enzyme might preferentially hydrolyze the (S)-enantiomer, leaving an excess of the (R)-enantiomer. Such selectivity is crucial for developing enantiomerically pure drugs, where often only one enantiomer provides the therapeutic benefit while the other may be inactive or contribute to side effects. The biocatalytic production of chiral amines and amides often relies on these highly selective enzymatic reactions. core.ac.uk

Cross-Species Metabolic Comparisons in Preclinical Models

Before a drug candidate is tested in humans, its metabolic profile is evaluated in several preclinical animal species (e.g., rat, dog) to identify a species whose metabolic profile most closely resembles that of humans. scispace.com Significant differences in metabolism between species can lead to variations in efficacy and toxicity, making the selection of an appropriate toxicological model essential. scispace.commdpi.com

Cross-species comparisons involve incubating the compound with hepatocytes or other liver fractions from different species and analyzing the resulting metabolite profiles. mdpi.com While one species might predominantly metabolize this compound via amide hydrolysis, another might favor aromatic hydroxylation. These differences are often due to variations in the expression and activity of specific drug-metabolizing enzymes across species. mdpi.comnih.gov

Table 3: Hypothetical Cross-Species Comparison of Metabolite Formation

| Metabolite | Relative Abundance in Rat Hepatocytes (%) | Relative Abundance in Dog Hepatocytes (%) | Relative Abundance in Human Hepatocytes (%) |

| (S)-4-Phenylbutan-2-amine | 60 | 35 | 45 |

| (S)-N-(4-(4-Hydroxyphenyl)butan-2-yl)acetamide | 25 | 50 | 40 |

| Other Oxidative Metabolites | 15 | 15 | 15 |

| Note: This table provides an illustrative example of how metabolite profiles can differ across species. |

This comparative analysis helps in extrapolating animal study data to human risk assessment and in anticipating the metabolic pathways that will be most relevant in clinical studies. scispace.com

Computational Approaches in Research on S N 4 Phenylbutan 2 Yl Acetamide

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of a molecule like (S)-N-(4-Phenylbutan-2-yl)acetamide. These methods can predict a variety of molecular properties that are crucial for understanding its behavior at a molecular level.

Theoretical studies on similar N-acyl-phenylalkylamines often employ DFT to calculate optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations can generate maps of the electrostatic potential (ESP) on the molecule's surface. These maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how this compound might interact with biological targets, such as through hydrogen bonding or electrostatic interactions.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Relates to electron-donating ability |

| LUMO Energy | (Value) eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | (Value) eV | Indicator of chemical reactivity |

| Dipole Moment | (Value) Debye | Measure of molecular polarity |

| Electrostatic Potential | (Map) | Identifies sites for intermolecular interactions |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict how a ligand (in this case, our compound) might bind to a specific protein target and the stability of this interaction over time.

Molecular docking algorithms would be used to place the 3D structure of this compound into the binding site of a selected protein. The selection of the protein target would be based on the known pharmacology of similar phenylalkylamine derivatives. nih.gov The docking process generates a series of possible binding poses and scores them based on the predicted binding affinity. This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Following docking, MD simulations can be performed to study the dynamic behavior of the docked complex. These simulations provide insights into the stability of the binding pose and can reveal conformational changes in both the ligand and the protein upon binding. For related compounds, MD simulations have been used to validate docking results and to understand the finer details of the ligand-receptor interactions.

In Silico Prediction of Biological Activity and ADME Considerations

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are widely used for this purpose.

For this compound, various computational models could be employed to predict key ADME parameters. These models are typically based on Quantitative Structure-Activity Relationship (QSAR) studies of large datasets of known compounds. nih.govresearchgate.net

Table 2: Predicted ADME Properties for this compound (Hypothetical)

| ADME Parameter | Predicted Outcome | Implication |

| Oral Bioavailability | (e.g., High/Medium/Low) | Likelihood of being absorbed after oral administration |

| Blood-Brain Barrier Permeation | (e.g., Yes/No) | Potential for central nervous system activity |

| Cytochrome P450 Inhibition | (e.g., Inhibitor/Non-inhibitor) | Potential for drug-drug interactions |

| Lipinski's Rule of Five | (e.g., Compliant/Violated) | General indicator of drug-likeness |

Note: These predictions are illustrative and would be generated using specialized ADME prediction software.

Computer-Aided Drug Design (CADD) for Analogues

The insights gained from DFT, molecular docking, and ADME predictions for this compound would form the basis for Computer-Aided Drug Design (CADD) of novel analogues with potentially improved properties.

Structure-based drug design (SBDD) approaches would utilize the docked structure of this compound within its target protein. By analyzing the binding pocket and the interactions of the parent molecule, medicinal chemists can design new molecules with modifications aimed at enhancing binding affinity or selectivity. For example, a functional group could be added to form an additional hydrogen bond with a specific amino acid residue in the binding site.

Ligand-based drug design (LBDD) methods, such as pharmacophore modeling and QSAR, could also be employed. acs.orgresearchgate.net A pharmacophore model would be generated based on the key structural features of this compound that are essential for its predicted biological activity. This model would then be used to screen virtual libraries of compounds to identify new molecules with similar features. QSAR models, which correlate structural properties with biological activity, would guide the optimization of analogues by predicting the effect of specific structural modifications on their potency. nih.gov Through these iterative cycles of design, synthesis, and testing, CADD facilitates the development of more effective and safer drug candidates.

Advanced Analytical Techniques for Research on S N 4 Phenylbutan 2 Yl Acetamide

Spectroscopic Methods for Structural Elucidation (e.g., NMR, HRMS)

Spectroscopic techniques are fundamental in unequivocally determining the molecular structure of (S)-N-(4-Phenylbutan-2-yl)acetamide. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are two of the most powerful tools for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are utilized.

¹H NMR data reveals the number of different types of protons, their chemical environments, and their proximity to other protons. For instance, characteristic signals would be expected for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene (B1212753) protons of the butyl chain, and the methyl protons. ijpcbs.com

¹³C NMR spectroscopy provides information on the different types of carbon atoms within the molecule, including the aromatic carbons, the carbonyl carbon of the acetamide (B32628) group, and the aliphatic carbons of the butyl chain. rsc.org

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, which in turn allows for the calculation of its elemental composition with high accuracy. This technique can confirm the molecular formula of this compound. For example, a study reported the calculated and found mass-to-charge ratio ([M+H]⁺) for a similar compound, demonstrating the precision of HRMS in structural confirmation. rug.nl

Table 1: Representative Spectroscopic Data for a Phenylbutanamide Derivative

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic, methine, methylene, and methyl protons. mdpi.com |

| ¹³C NMR | Chemical Shift (δ) | Peaks indicating aromatic, carbonyl, and aliphatic carbons. rsc.org |

| HRMS | [M+H]⁺ | Calculated and found values matching the expected molecular formula. doi.org |

Chromatographic Techniques for Separation and Purity Assessment (e.g., LC-MS, Chiral HPLC)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for accurately assessing its enantiomeric and chemical purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for analyzing complex mixtures and can be used to monitor the progress of reactions synthesizing this compound. thermofisher.comnih.gov The retention time from the LC provides one level of identification, while the mass spectrum offers another, confirming the presence and purity of the target compound. rsc.org

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a specialized and crucial technique for separating the (S)-enantiomer from its (R)-enantiomer. chromatographyonline.com Since enantiomers often exhibit different biological activities, ensuring the enantiomeric purity of this compound is critical. chromatographyonline.com This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govnih.gov The choice of the chiral column and the mobile phase composition are critical parameters that are optimized to achieve baseline separation of the enantiomers. sigmaaldrich.com

Table 2: Chromatographic Parameters for the Analysis of a Chiral Amide

| Technique | Column Type | Mobile Phase | Detection | Purpose |

| LC-MS | C18 reverse-phase | Gradient of water and organic solvent (e.g., acetonitrile) with additives. unipd.it | Mass Spectrometry | Purity assessment and reaction monitoring. rsc.orgunipd.it |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Typically a mixture of alkanes and alcohols (e.g., hexane/isopropanol). semanticscholar.org | UV | Enantiomeric separation and purity determination. |

Biophysical Methods for Ligand-Target Binding Characterization

Understanding how this compound interacts with its biological targets is a key aspect of its research. nih.gov Biophysical methods provide quantitative data on binding affinity, kinetics, and thermodynamics. drugtargetreview.com

These techniques can measure the strength of the interaction (dissociation constant, Kd), the rates of association and dissociation, and the thermodynamic parameters (enthalpy and entropy) of binding. mdpi.com While specific studies on this compound are not detailed in the provided context, general biophysical methods applicable to such a compound include:

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a target immobilized on a sensor surface in real-time, yielding kinetic data (kon and koff) and affinity (Kd).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can also be used to study ligand-target interactions by observing chemical shift perturbations in the protein or ligand spectrum upon binding. drugtargetreview.com

Native Mass Spectrometry (nMS): Allows for the study of intact protein-ligand complexes in the gas phase to determine binding stoichiometry. drugtargetreview.com

The selection of a particular method depends on the properties of the ligand and its target protein. nih.gov

Microscopic Techniques for Cellular Effects (e.g., Scanning Electron Microscopy)

Microscopic techniques are employed to visualize the morphological changes in cells or tissues resulting from treatment with a compound like this compound. google.com

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography of a sample with high resolution. mpg.deresearchgate.netnih.gov In the context of this compound, SEM could be used to study its effects on cell morphology, such as changes in cell shape, membrane integrity, or the formation of apoptotic bodies. For instance, studies have used electron microscopy to observe how certain compounds can lead to the accumulation of cytoplasmic proteins, suggesting an impact on protein secretion pathways. d-nb.info While specific SEM studies on this compound are not available in the search results, this technique remains a valuable approach for investigating its cellular mechanisms of action.

Future Directions and Research Perspectives

Development of Novel Chiral Synthetic Strategies for Amides

The synthesis of enantiomerically pure amides is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science industries. numberanalytics.com Future research is expected to focus on creating more efficient and highly selective methods for synthesizing chiral amides like (S)-N-(4-Phenylbutan-2-yl)acetamide. numberanalytics.com

Current strategies often rely on asymmetric synthesis, employing chiral catalysts and auxiliaries to control the stereochemical outcome of a reaction. numberanalytics.com For instance, chiral rhodium catalysts have been utilized in the asymmetric hydroformylation of alkenes, which can then be converted to chiral amides. numberanalytics.com Another approach involves the use of chiral amide auxiliaries to control the stereoselectivity of reactions. nih.gov

Emerging techniques that hold promise for the synthesis of chiral amides include:

Photocatalytic Synthesis: The use of photocatalysts, such as titanium dioxide, has shown high efficiency and selectivity in amide formation. numberanalytics.com

Electrochemical Synthesis: This method offers a way to form amides through the oxidation of amines and aldehydes, with reports of high efficiency. numberanalytics.com

Visible-Light-Induced Wolff Rearrangement and Asymmetric NHC Catalysis: This synergistic approach provides a pathway for constructing α-chiral amides under mild conditions with good to excellent yields and stereoselectivities. rsc.org

Racemization-Free Coupling Reagents: The development of coupling reagents that prevent the loss of stereochemical integrity during amide bond formation is a critical area of research. rsc.org

Exploration of New Biological Targets and Therapeutic Applications for Phenylacetamide Derivatives

Phenylacetamide derivatives represent a broad class of compounds with a wide range of potential therapeutic applications. ontosight.ai Research has demonstrated their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ainih.gov The specific biological activity is highly dependent on the compound's structure and its interactions with biological targets. ontosight.ai

Future research will likely focus on identifying new biological targets for phenylacetamide derivatives, including this compound. This exploration could unveil novel therapeutic avenues for a variety of diseases. For example, certain phenylacetamide derivatives have shown promise as inhibitors of enzymes like CDC25B and PTP1B, which are potential targets for cancer therapy. scielo.brresearchgate.net Others have been investigated as inhibitors of the TRPM4 ion channel for the treatment of prostate cancer. nih.gov

The antiproliferative effects of phenylacetamide derivatives have been observed in various cancer cell lines, including breast cancer. mdpi.comtbzmed.ac.ir Studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells. mdpi.comtbzmed.ac.ir The ability to modulate these fundamental cellular processes underscores the therapeutic potential of this class of compounds.

Interactive Table: Anticancer Activity of Phenylacetamide Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,3-dioxoindolin-N-phenylacetamide (2h) | CDC25B | 3.2 µg/mL | scielo.brresearchgate.net |

| 2,3-dioxoindolin-N-phenylacetamide (2h) | PTP1B | 2.9 µg/mL | scielo.brresearchgate.net |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (2b) | PC3 (prostate carcinoma) | 52 | nih.gov |

| Phenylacetamide derivative (3d) | MCF-7 (breast cancer) | 0.7±0.4 | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MDA-MB-468 (breast cancer) | 0.6±0.08 | tbzmed.ac.ir |

Integration of Multi-Omics Data in Mechanistic Studies

To gain a deeper understanding of the mechanisms of action of compounds like this compound, the integration of multi-omics data is becoming increasingly crucial. nih.gov This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive, system-wide view of the biological response to a drug. nih.govmdpi.com

By simultaneously analyzing changes across a wide array of biomolecules, researchers can construct predictive models of therapeutic efficacy and identify the specific cellular targets of a drug. nih.gov For instance, proteomics can identify potential drug targets and provide initial insights into drug-target interactions, while metabolomics can reveal how a compound alters cellular metabolic pathways. nih.gov

This integrated approach offers several advantages over single-omics studies:

Improved accuracy and efficiency in elucidating mechanisms of action. nih.gov

A more complete picture of the drug-induced cellular changes. nih.gov

The ability to identify key molecules and pathways involved in the biological response. mdpi.com

The potential to discover new biomarkers and therapeutic targets . mdpi.com

Recent studies have demonstrated the power of multi-omics in understanding complex diseases like kidney fibrosis, where the integration of transcriptomics, proteomics, phosphoproteomics, and secretomics has provided unprecedented molecular insights. embopress.org This comprehensive approach holds significant promise for elucidating the detailed molecular mechanisms of chiral amides.

Advanced Computational Modeling for Predictive Research in Chiral Amides

Computational modeling has become an indispensable tool in modern drug discovery and development, particularly for chiral molecules. nih.gov Advanced computational methods allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the determination of stereochemical stability. nih.govprovidence.edu

For chiral amides like this compound, computational modeling can be used to:

Determine barriers to rotation around single bonds, which is crucial for atropisomers—molecules with hindered rotation that can be isolated as separate enantiomers. providence.edu

Predict the absolute configuration of chiral centers using methods like optical rotation (OR) and electronic circular dichroism (ECD) calculations. frontiersin.org

Perform virtual screening of compound libraries to identify potential drug candidates with desired stereochemistry. nih.gov

Model the binding affinity of different enantiomers to their biological targets, helping to explain differences in their pharmacological activity. nih.gov

The use of Density Functional Theory (DFT) and other quantum chemistry methods allows for the calculation of optimized molecular geometries and relative energies of different conformers. nih.govprovidence.edu These computational insights can guide experimental synthesis and help researchers to design molecules with specific three-dimensional structures and desired properties. drugtargetreview.com As computational power and theoretical methods continue to advance, their predictive capabilities in the field of chiral amides will undoubtedly grow, accelerating the pace of discovery.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.